

A Technical Guide to Tedizolid Phosphate Sodium for Microbiology Research

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Compound of Interest

Compound Name: *Tedizolid phosphate sodium*

Cat. No.: *B12320783*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **tedizolid phosphate sodium** for microbiology research applications. It covers key aspects from sourcing the compound to detailed experimental protocols and data interpretation, designed to support researchers in their exploration of this potent oxazolidinone antibiotic.

Sourcing Tedizolid Phosphate Sodium for Research

Tedizolid phosphate sodium for microbiology research is available from a number of reputable suppliers. When sourcing this compound, it is crucial to ensure it is of high purity and suitable for laboratory use. Researchers should request a Certificate of Analysis (CoA) to verify the identity and quality of the product.

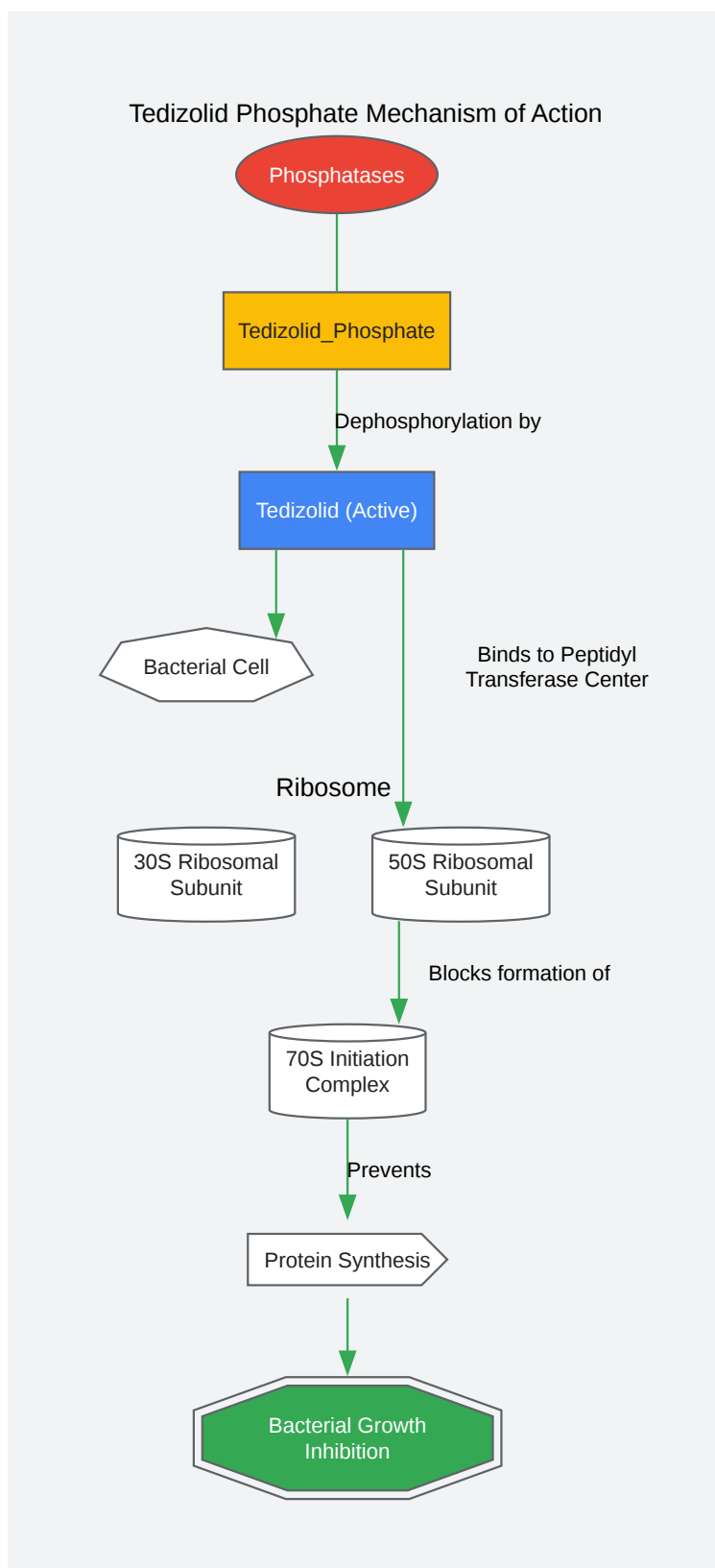
Table 1: Selected Suppliers of **Tedizolid Phosphate Sodium**

Supplier	Website	Purity	Available Forms
Biosynth	--INVALID-LINK--	High-quality reference standards	Powder
LKT Laboratories, Inc.	--INVALID-LINK--	≥98%	Powder
Simson Pharma Limited	--INVALID-LINK--	Accompanied by CoA	Powder
TargetMol	--INVALID-LINK--	Research grade	Powder, disodium salt
MedChemExpress	--INVALID-LINK--	Research use only	Powder
Selleck Chemicals	--INVALID-LINK--	≥99%	Powder
Cayman Chemical	--INVALID-LINK--	≥98%	Crystalline solid
Manasa Life Sciences	--INVALID-LINK--	API standards	Powder
Pharmaoffer	--INVALID-LINK--	Various (connects with multiple suppliers)	API

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tedizolid phosphate is a prodrug that is rapidly converted to its active form, tedizolid, by endogenous phosphatases in the body.[1][2] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][3] It targets the 50S ribosomal subunit, binding to the peptidyl transferase center (PTC).[1][4] This binding action prevents the formation of a functional 70S initiation complex, which is a crucial step in the translation process, thereby halting the synthesis of essential bacterial proteins.[1][5][6]

The unique binding of tedizolid, involving its D-ring, may contribute to its enhanced potency compared to other oxazolidinones like linezolid.[7] This interaction is also effective against some linezolid-resistant strains, including those harboring the *cfr* gene, which confers resistance by methylating the ribosomal binding site.[2][8]



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Figure 1. Mechanism of action of tedizolid phosphate.

In Vitro Activity of Tedizolid

Tedizolid demonstrates potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant *Streptococcus pneumoniae*.^[2] Generally, tedizolid is four- to eight-fold more potent than linezolid against these organisms.^{[2][9]}

Table 2: Comparative In Vitro Activity of Tedizolid and Linezolid against Selected Gram-Positive Pathogens (MIC in $\mu\text{g/mL}$)

Organism (Number of Isolates)	Tedizolid MIC50	Tedizolid MIC90	Linezolid MIC50	Linezolid MIC90	Reference
Staphylococcus aureus (all)	0.25	0.5	1	2	[9]
Methicillin-susceptible S. aureus (MSSA)	0.25	0.25	1	2	[9]
Methicillin-resistant S. aureus (MRSA)	0.25	0.5	1	2	[10]
Coagulase-negative staphylococci	0.12	0.25	0.5	1	[6]
Enterococcus faecalis	0.25	0.5	1	2	[10]
Enterococcus faecium (vancomycin-susceptible)	0.25	0.5	1	2	-
Enterococcus faecium (vancomycin-resistant)	0.25	0.5	1	2	[10]
Streptococcus pyogenes	0.12	0.25	0.5	1	[10]
Streptococcus agalactiae	0.12	0.25	0.5	1	[10]

Streptococcus anginosus group	0.06	0.12	0.5	1	[10]
Streptococcus pneumoniae	0.12	0.25	0.5	1	-

Note: MIC values can vary slightly between studies depending on the specific isolates tested and methodologies used.

Experimental Protocols for Microbiological Research

Detailed and standardized protocols are essential for obtaining reliable and reproducible results in microbiology research. The following sections provide methodologies for key in vitro assays.

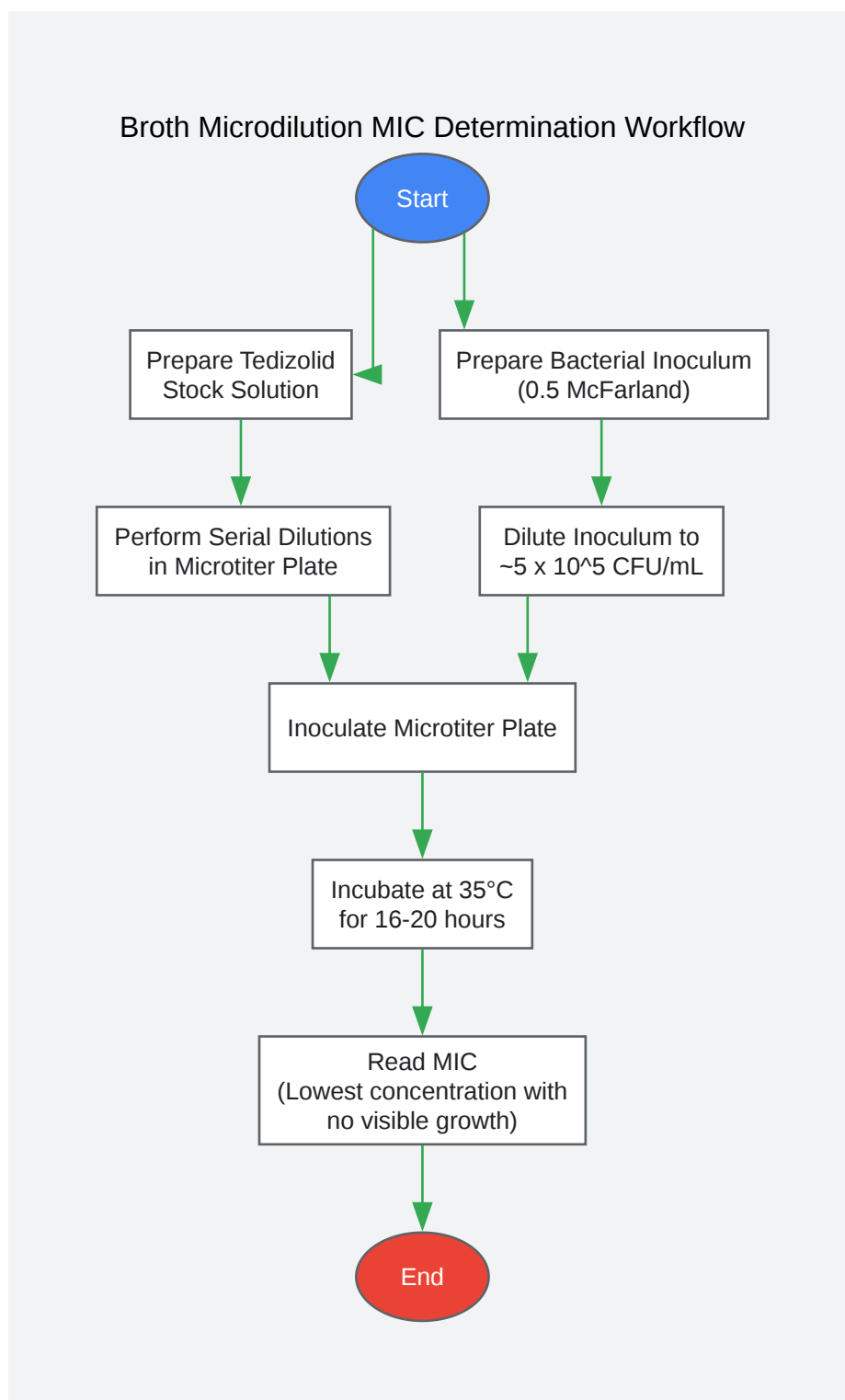
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is the reference method for determining the MIC of tedizolid.[\[11\]](#)

Protocol: Broth Microdilution MIC Assay

- Preparation of Tedizolid Stock Solution:
 - Aseptically prepare a stock solution of tedizolid phosphate in a suitable solvent, such as DMSO. The final concentration of the solvent in the assay should not exceed 1% (v/v) to avoid affecting bacterial growth.
 - The active concentration of tedizolid should be calculated based on the molecular weight of the active moiety.
- Preparation of Microdilution Plates:

- Perform serial two-fold dilutions of the tedizolid stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- The final volume in each well should be 50 μ L, with a final tedizolid concentration range appropriate for the expected MICs (e.g., 0.008 to 16 μ g/mL).
- Include a growth control well (broth only) and a sterility control well (uninoculated broth).
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.
 - Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL for *Staphylococcus aureus*.
 - Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Inoculation and Incubation:
 - Add 50 μ L of the diluted bacterial suspension to each well, bringing the total volume to 100 μ L.
 - Incubate the plates at $35 \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.
- Reading and Interpretation:
 - The MIC is defined as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.
 - Reading can be done visually or with a microplate reader.



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Figure 2. Workflow for MIC determination by broth microdilution.

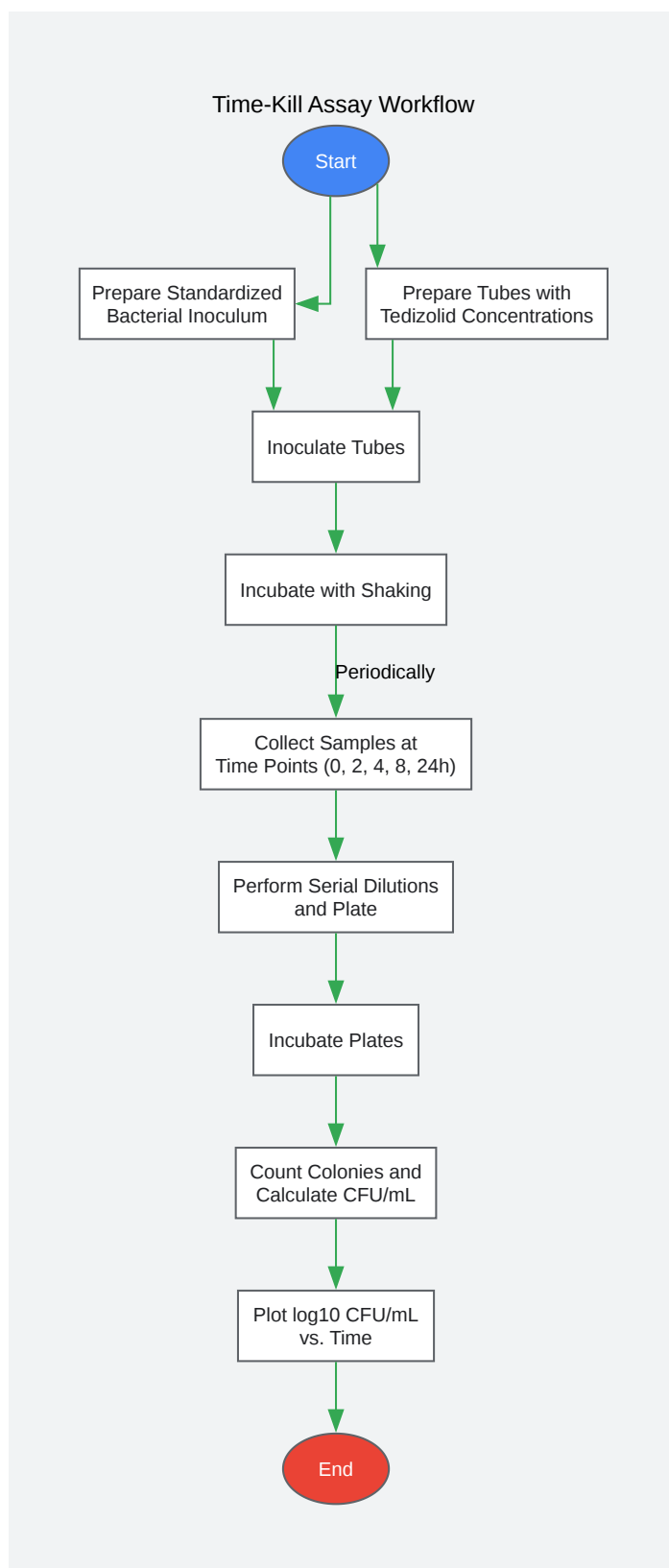
Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol: Time-Kill Assay

- Preparation:
 - Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay. The starting inoculum should be approximately 5×10^5 to 1×10^6 CFU/mL.
 - Prepare tubes or flasks containing CAMHB with various concentrations of tedizolid (e.g., 0.25x, 0.5x, 1x, 2x, 4x, and 8x MIC).^[5] Include a growth control without any antibiotic.
- Inoculation and Sampling:
 - Inoculate each tube/flask with the prepared bacterial suspension.
 - Incubate at $35 \pm 2^\circ\text{C}$ in a shaking water bath or incubator.
 - At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.^[5]
- Bacterial Quantification:
 - Perform serial 10-fold dilutions of each aliquot in sterile saline.
 - Plate a known volume of each dilution onto a suitable agar medium (e.g., Tryptic Soy Agar).
 - Incubate the plates at $35 \pm 2^\circ\text{C}$ for 18-24 hours.
- Data Analysis:
 - Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
 - Plot the \log_{10} CFU/mL versus time for each concentration.

- Bacteriostatic activity is typically defined as a $<3\text{-log}_{10}$ reduction in CFU/mL from the initial inoculum, while bactericidal activity is a $\geq 3\text{-log}_{10}$ reduction.[5]



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Figure 3. General workflow for a time-kill assay.

Post-Antibiotic Effect (PAE)

The PAE is the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.^[12]

Protocol: Post-Antibiotic Effect Assay

- Exposure Phase:
 - Prepare two tubes with a standardized bacterial inoculum (approximately 5×10^6 CFU/mL) in CAMHB.
 - To one tube (test), add tedizolid at a specific concentration (e.g., 4x MIC). The other tube serves as the untreated control.
 - Incubate both tubes at $35 \pm 2^\circ\text{C}$ for a defined period (e.g., 1-2 hours).
- Removal of Antibiotic:
 - Rapidly remove the tedizolid from the test culture. This can be achieved by a 1:1000 dilution into pre-warmed, antibiotic-free broth or by centrifugation followed by resuspension of the bacterial pellet in fresh, pre-warmed broth.
- Recovery Phase:
 - Incubate both the test and control cultures at $35 \pm 2^\circ\text{C}$.
 - At regular intervals (e.g., every hour), determine the viable bacterial count (CFU/mL) for both cultures as described in the time-kill assay.
- Calculation of PAE:
 - Plot the \log_{10} CFU/mL versus time for both the test and control cultures.
 - PAE is calculated using the formula: $\text{PAE} = T - C$, where:

- T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal.
- C is the time required for the viable count in the untreated control culture to increase by 1 log₁₀.

Conclusion

Tedizolid phosphate is a valuable tool for microbiology research, offering potent activity against a wide range of clinically relevant Gram-positive pathogens. This guide provides a foundational understanding of its sourcing, mechanism of action, and key in vitro methodologies. By employing standardized protocols, researchers can generate reliable and comparable data, contributing to a deeper understanding of this important antibiotic and its potential applications. For further in-depth analysis, researchers are encouraged to consult the referenced literature and the latest guidelines from standards organizations such as CLSI and EUCAST.

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